molecular formula C14H23N B13597221 3-(4-Isobutylphenyl)butan-1-amine

3-(4-Isobutylphenyl)butan-1-amine

Cat. No.: B13597221
M. Wt: 205.34 g/mol
InChI Key: WGSTXQAZOFJJTM-UHFFFAOYSA-N
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Description

3-(4-Isobutylphenyl)butan-1-amine is an organic compound with the molecular formula C14H23N. It is a derivative of butanamine, where the butan-1-amine group is substituted with a 4-isobutylphenyl group. This compound is part of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms. Amines are known for their versatility and wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isobutylphenyl)butan-1-amine typically involves the reaction of 4-isobutylphenylacetonitrile with butylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The nitrile group is reduced to an amine group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isobutylphenyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-(4-Isobutylphenyl)butan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of polymers, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Isobutylphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Butylamine: A simple primary amine with the formula C4H11N.

    Phenylbutylamine: Contains a phenyl group substituted at the fourth carbon by a butan-1-amine group.

    Isobutylamine: An isomer of butylamine with the formula C4H11N.

Uniqueness

3-(4-Isobutylphenyl)butan-1-amine is unique due to the presence of both a butan-1-amine group and a 4-isobutylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological and industrial significance.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

3-[4-(2-methylpropyl)phenyl]butan-1-amine

InChI

InChI=1S/C14H23N/c1-11(2)10-13-4-6-14(7-5-13)12(3)8-9-15/h4-7,11-12H,8-10,15H2,1-3H3

InChI Key

WGSTXQAZOFJJTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)CCN

Origin of Product

United States

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